6-Chloro-4-ethoxy-3-phenylpyridazine
Description
Properties
IUPAC Name |
6-chloro-4-ethoxy-3-phenylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-2-16-10-8-11(13)14-15-12(10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSYJUXVOQCBME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NN=C1C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80559309 | |
| Record name | 6-Chloro-4-ethoxy-3-phenylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121105-90-6 | |
| Record name | 6-Chloro-4-ethoxy-3-phenylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80559309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-ethoxy-3-phenylpyridazine typically involves the reaction of 4-ethoxy-3-phenylpyridazine with a chlorinating agent. One common method includes the use of thionyl chloride (SOCl2) under reflux conditions to introduce the chlorine atom at the 6-position of the pyridazine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Formation of corresponding pyridazine N-oxides.
Reduction: Formation of 6-ethoxy-3-phenylpyridazine.
Substitution: Formation of 6-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-4-ethoxy-3-phenylpyridazine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-4-ethoxy-3-phenylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
Key structural analogs differ in substituent positions and functional groups, leading to distinct chemical behaviors:
Table 1 : Structural and functional comparisons of this compound analogs.
Physicochemical Properties
Q & A
Basic: What are the recommended synthetic routes for 6-Chloro-4-ethoxy-3-phenylpyridazine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, replacing a chlorine atom in pyridazine precursors (e.g., 3,6-dichloropyridazine) with an ethoxy group using sodium ethoxide under reflux in anhydrous ethanol . Optimization includes:
- Temperature Control: Maintain 60–80°C to balance reaction rate and side-product formation.
- Catalyst Screening: Use phase-transfer catalysts (e.g., TBAB) to enhance substitution efficiency.
- Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) for isolating the product.
Validation: Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane/EtOAc) and confirm purity via HPLC (>95%) .
Basic: Which analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., ethoxy group δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂). Aromatic protons in phenyl and pyridazine rings appear as distinct multiplet patterns .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ at m/z 275.0821 for C₁₂H₁₁ClN₂O).
- X-ray Crystallography: Resolve crystal packing and confirm stereoelectronic effects (e.g., dihedral angles between phenyl and pyridazine rings) .
Advanced: How does the chlorine atom at position 6 influence reactivity in cross-coupling reactions?
Methodological Answer:
The C6 chlorine acts as a leaving group, enabling Suzuki-Miyaura couplings. Key considerations:
- Catalyst Selection: Pd(PPh₃)₄ or PdCl₂(dppf) in DMF/H₂O (3:1) at 90°C.
- Substrate Scope: Aryl boronic acids with electron-withdrawing groups (e.g., -NO₂) yield higher conversions (~85%) due to enhanced electrophilicity at C6.
- Competing Pathways: Monitor for dechlorination side reactions via GC-MS; use excess K₂CO₃ to suppress .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
Methodological Answer:
- Structural Modifications: Synthesize derivatives by varying substituents (e.g., replace ethoxy with methoxy or amino groups) .
- Assay Design: Test kinase inhibition (IC₅₀) using ATP-binding assays (e.g., ADP-Glo™ Kinase Assay).
- Data Analysis: Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity. Example: Increased electron density at C4 (ethoxy vs. chloro) enhances PDE4 inhibition .
Advanced: How should researchers address contradictions in spectroscopic data during characterization?
Methodological Answer:
- Cross-Validation: Compare NMR data with computed chemical shifts (DFT/B3LYP/6-31G*) to resolve ambiguities in aromatic proton assignments .
- Dynamic Effects: For split signals in ¹H NMR (e.g., rotamers), perform variable-temperature NMR (-20°C to 60°C) to coalesce peaks.
- Supplementary Techniques: Use NOESY to confirm spatial proximity of ethoxy and phenyl groups .
Advanced: What computational methods are suitable for predicting the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with crystal structures of target proteins (e.g., PDE4B, PDB: 1XMY). Parameterize chlorine’s van der Waals radius (1.8 Å) and partial charge (-0.15 e).
- MD Simulations: Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å).
- Free Energy Calculations: Compute ΔG binding via MM-PBSA, focusing on hydrophobic contributions from the phenyl group .
Advanced: What strategies mitigate challenges in scaling up the synthesis?
Methodological Answer:
- Solvent Optimization: Replace DMF with cyclopentyl methyl ether (CPME) for safer, greener processing .
- Flow Chemistry: Use microreactors to control exotherms in chlorination steps.
- Crystallization: Seed with pure product in ethyl acetate/heptane to improve yield (75% → 88%) and reduce impurities .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for powder handling .
- Spill Management: Absorb with vermiculite; avoid aqueous washes to prevent hydrolysis.
- Storage: Keep in amber vials under argon at -20°C to prevent photodegradation and oxidation .
Advanced: How can stability studies be designed to assess degradation pathways?
Methodological Answer:
- Forced Degradation: Expose to 40°C/75% RH for 4 weeks. Monitor via UPLC-PDA for hydrolytic cleavage (e.g., loss of ethoxy group at tR 8.2 min).
- Oxidative Stress: Treat with 3% H₂O₂; identify quinazoline derivatives via LC-MS/MS.
- Mechanistic Insight: Use DFT to model hydrolysis transition states (e.g., SNAr at C6) .
Advanced: What in vitro assays are optimal for evaluating its potential as a kinase inhibitor?
Methodological Answer:
- Kinase Profiling: Use SelectScreen™ against a 50-kinase panel. Prioritize IC₅₀ determination for JAK2 and CDK2.
- Cellular Assays: Treat HEK293T cells (10 µM, 24 hr) and quantify phospho-targets via Western blot (e.g., pSTAT5 for JAK2 inhibition).
- Counter-Screens: Test selectivity against off-targets (e.g., EGFR) to minimize toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
